4'-Methylacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

insoluble in water; soluble in organic solvents, oils

very soluble (in ethanol)

Synonyms

Canonical SMILES

Synthesis of Organic Compounds

'-Methylacetophenone is a versatile starting material for the synthesis of various organic compounds. Its reactive ketone group can undergo a variety of reactions, including:

- Aldol condensation: This reaction combines 4'-methylacetophenone with an aldehyde or ketone to form a β-hydroxy ketone or β-diketone .

- Claisen condensation: This reaction condenses 4'-methylacetophenone with an ester to form a β-ketoester .

- Grignard reaction: This reaction allows the attachment of various functional groups to the molecule, leading to the formation of new complex organic compounds .

These reactions are valuable tools for organic chemists to synthesize complex molecules with diverse functionalities.

Solvent and Plasticizer

4'-Methylacetophenone can be used as a solvent for various organic materials, such as resins, fats, and oils. It is also used as a plasticizer, which is a substance that adds flexibility and elasticity to plastics .

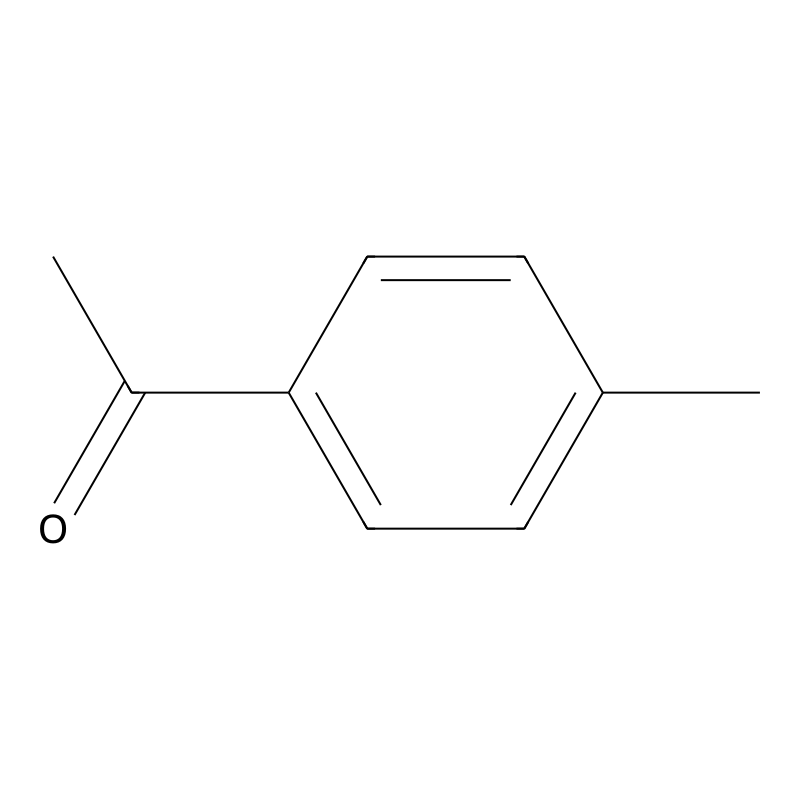

4'-Methylacetophenone, also known as p-methylacetophenone, is an organic compound with the molecular formula C₉H₁₀O. It consists of a methyl group attached to the para position of an acetophenone structure. This compound appears as a colorless liquid with a characteristic sweet aroma, often used in the fragrance and flavoring industries. Its chemical structure can be represented as:

textO ||CH3-C6H4-CO-CH3

The compound has a boiling point of approximately 225 °C and a melting point around 14 °C, making it suitable for various applications in different temperature ranges .

4'-Methylacetophenone can pose several safety hazards:

- Acylation Reactions: It can undergo further acylation to form more complex ketones.

- Reactions with Morpholine: In the presence of sulfur, it reacts with morpholine to yield 4-(p-tolyl-thioacetyl)-morpholine .

- Formation of Derivatives: It can be converted into derivatives such as 4-methylphenacyl bromide through reactions with thiosemicarbazole

4'-Methylacetophenone can be synthesized through several methods:

- Acylation of Toluene:

- Selective Acetylation:

- Laboratory Synthesis:

The applications of 4'-methylacetophenone are diverse and include:

- Flavoring Agent: Commonly used in food and beverages for its sweet aroma.

- Fragrance Industry: Employed in perfumes and scented products.

- Intermediate in Organic Synthesis: Acts as a precursor for various organic compounds and pharmaceuticals

Research into the interactions of 4'-methylacetophenone indicates that it can participate in various chemical transformations, particularly with nucleophiles like morpholine. These interactions are essential for developing new compounds with potential biological activity. Further studies are needed to explore its full interaction profile and implications in medicinal chemistry.

Several compounds share structural similarities with 4'-methylacetophenone. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Acetophenone | C₈H₈O | Simple ketone structure without methyl group. |

| 3-Methylacetophenone | C₉H₁₀O | Methyl group at the meta position; different reactivity. |

| 2-Methylacetophenone | C₉H₁₀O | Methyl group at the ortho position; steric hindrance affects reactions. |

| Benzyl Acetate | C₉H₁₀O₂ | Ester compound; used primarily as a fragrance. |

4'-Methylacetophenone stands out due to its para-substitution pattern, which influences its reactivity and applications compared to other methylated acetophenones.

Physical Description

Solid

low melting colourless or opaque crystalline mass (tends to supercool) with a strong fruity-floral, warm, sweet odou

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

2.10

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 1736 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 1735 of 1736 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (81.84%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Masking